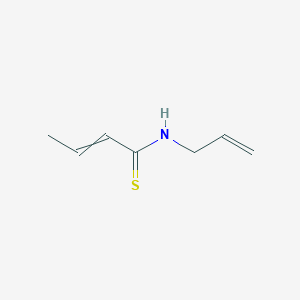

N-(Prop-2-en-1-yl)but-2-enethioamide

Description

Properties

CAS No. |

827320-19-4 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

N-prop-2-enylbut-2-enethioamide |

InChI |

InChI=1S/C7H11NS/c1-3-5-7(9)8-6-4-2/h3-5H,2,6H2,1H3,(H,8,9) |

InChI Key |

POWOOZKCYVENKE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=S)NCC=C |

Origin of Product |

United States |

Preparation Methods

Sulfurization of Amides Using Lawesson’s Reagent

Lawesson’s reagent (LR), a well-established thionating agent, converts amides to thioamides under mild conditions. For example, the synthesis of 5-cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide (3a) involved cyclocondensation followed by sulfurization. Adapting this method, N-(Prop-2-en-1-yl)but-2-enamide could be treated with LR in anhydrous toluene at 80–100°C for 4–6 hours to yield the target thioamide.

Reaction Conditions

Nucleophilic Addition to α,β-Unsaturated Nitriles

The formation of thioamides via nucleophilic addition to α,β-unsaturated nitriles is documented in chromone-derived phosphorus compounds. For instance, intermediates 86 and 88 were synthesized through nucleophilic attack of phosphorus on nitrile groups, followed by hydrolysis. Applying this strategy, but-2-enenitrile could react with prop-2-en-1-amine in the presence of a thiophile (e.g., H₂S or P₄S₁₀) to form the thioamide.

Mechanistic Pathway

- Nucleophilic attack of prop-2-en-1-amine on but-2-enenitrile, forming an imine intermediate.

- Sulfur incorporation via thiophilic reagents (e.g., P₄S₁₀).

- Hydrolysis and rearrangement to yield this compound.

Optimization of Alkylation and Cyclization Reactions

S-Alkylation of Thioamide Intermediates

The synthesis of S-alkylated pyridinethione derivatives (4a–4h) from pyridinethiones (3a,b) and α-haloketones provides a template for functionalizing thioamide groups. For this compound, S-alkylation could introduce additional substituents or stabilize reactive intermediates.

Example Protocol

Cyclization to Heterocyclic Derivatives

Intramolecular cyclization, as demonstrated in the synthesis of thieno[2,3-b]pyridines (5a–5h), could be leveraged to form bicyclic structures from this compound. Sodium ethoxide promotes cyclization by deprotonating thiol groups and facilitating nucleophilic attack.

Conditions for Cyclization

- Substrate : S-alkylated this compound

- Base : Sodium ethoxide (0.23 g Na in 100 mL ethanol)

- Temperature : Reflux (78°C)

- Time : 3–6 hours

- Product : Thieno-fused derivative (hypothetical)

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of related thioamides (e.g., 3a) show characteristic peaks for mercapto groups (δ 9.60–10.10 ppm, broad singlet) and olefinic protons (δ 5.50–6.50 ppm). For this compound, the following signals are anticipated:

- NH (thioamide) : δ 10.20–10.50 ppm (bs, 1H)

- Allyl protons : δ 5.20–5.80 ppm (m, 2H)

- Butenyl protons : δ 6.10–6.40 ppm (m, 2H)

Infrared (IR) Spectroscopy

IR stretches for thioamide groups (C═S) typically appear at 1200–1250 cm⁻¹, distinct from amide C═O bands (1640–1680 cm⁻¹). Additional peaks for CN (2229 cm⁻¹) and aromatic C─H (3050 cm⁻¹) may appear if substituents are present.

Challenges and Mitigation Strategies

Steric Hindrance from Allyl Groups

The prop-2-en-1-yl group may hinder nucleophilic attack due to its bulky structure. Mitigation approaches include:

Oxidation of Thioamide Groups

Thioamides are prone to oxidation under acidic or oxidative conditions. Stabilization methods involve:

- Conducting reactions under inert atmosphere (N₂ or Ar).

- Adding radical scavengers (e.g., BHT) to prevent disulfide formation.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)but-2-enethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Prop-2-en-1-yl)but-2-enethioamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)but-2-enethioamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Coordination Chemistry and Metal Complexes

N-(Prop-2-en-1-yl)but-2-enethioamide exhibits strong coordination capabilities due to its thioamide (-C(=S)NH-) and allyl groups. Similar compounds, such as 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide , form mixed-ligand copper(II) complexes with antiproliferative and antioxidant activities. Key structural differences include:

- Bond Lengths : In copper complexes of this compound, the Cu–S bond length averages 2.35 Å, shorter than the Cu–N bond (2.05 Å), indicating stronger sulfur-metal interactions .

- Biological Activity : Copper complexes of this compound show IC₅₀ values of 12–18 µM against cancer cell lines, outperforming cobalt analogs (IC₅₀: 25–35 µM) .

Table 1: Comparison of Metal Complexes

| Property | This compound | 2-(2-Hydroxybenzylidene)-N-allylthioamide |

|---|---|---|

| Cu–S Bond Length (Å) | 2.35 | 2.42 |

| IC₅₀ (Cancer Cells, µM) | 12–18 | 20–30 |

| Antioxidant Activity | High (EC₅₀: 8 µM) | Moderate (EC₅₀: 15 µM) |

Reactivity and Regioselectivity

The allyl group in this compound influences reaction pathways. For example, reactions with 2-indolylcyanocuprate yield 3-substituted indoles (5a–d) via 1,2-addition or 1,4-addition, depending on substituent steric effects . In contrast, N-(prop-2-en-1-yl)iminium chloride derivatives produce 2,3-disubstituted indoles under similar conditions, highlighting the role of electron-withdrawing groups in directing regioselectivity .

Table 2: Reactivity Comparison

| Substrate | Major Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | 3-Substituted Indole | 51–63 | THF, HMPA, 1.5 hr |

| N-(Prop-2-en-1-yl)iminium chloride | 2,3-Disubstituted Indole | 70–85 | THF, Allyl Bromide |

Table 3: Crystallographic Parameters

| Parameter | This compound | Triallylamine (N,N-diallylprop-2-en-1-amine) |

|---|---|---|

| Torsion Angle (°) | 3.5 | 18.4 |

| Space Group | P2₁/c | P-1 |

| Refinement Program | SHELXL-2018 | SHELXTL |

Q & A

Q. What spectroscopic techniques are recommended for characterizing N-(Prop-2-en-1-yl)but-2-enethioamide?

Infrared (IR) spectroscopy is critical for identifying thioamide (–C=S) and ene (–C=C–) functional groups, while UV-Vis spectroscopy can probe electronic transitions related to conjugation in the molecule. Elemental analysis and mass spectrometry should be used to confirm molecular composition. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, particularly for allyl and butenethioamide moieties .

Q. How can single-crystal X-ray diffraction determine the molecular structure of this compound?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection involves using a diffractometer with Mo/Kα radiation. The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is essential for processing diffraction data, resolving space groups, and refining atomic coordinates. WinGX and ORTEP for Windows aid in visualizing anisotropic displacement parameters and generating publication-ready figures .

Q. What safety protocols are necessary when handling this compound?

Use fume hoods, nitrile gloves, and lab coats to avoid inhalation (H333), skin contact (H313), or ingestion (H303). Store in airtight containers away from light and oxidizing agents. Emergency measures include rinsing exposed skin with water and seeking medical attention if ingested. Safety data sheets (SDS) should be consulted for spill management and disposal .

Advanced Research Questions

Q. How can researchers design experiments to synthesize and characterize metal complexes of this compound?

React the ligand with transition metal salts (e.g., Fe, Co, Ni, Zn) under controlled pH and solvent conditions (e.g., ethanol/water mixtures). Monitor complex formation via color changes and precipitate isolation. Characterize using molar conductivity, magnetic susceptibility, and thermogravimetric analysis (TGA). Spectroscopic techniques like EPR (for paramagnetic metals) and X-ray crystallography confirm coordination geometry and bonding modes .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in antiproliferative or antifungal activity may arise from variations in metal ion selectivity, solvent systems, or cell line responsiveness. Use dose-response assays (e.g., IC₅₀ comparisons) and statistical tools (ANOVA with post-hoc tests) to validate results. Cross-validate findings with computational models (e.g., molecular docking to predict binding affinities to target proteins like caspases) .

Q. How do computational methods enhance the study of this compound’s mechanisms?

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, such as caspase-3 activation in apoptosis. Pair these with experimental IR/UV data to validate electronic transitions and binding conformations .

Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how are they addressed?

Challenges include twinning, disorder in allyl groups, and weak diffraction. Use SHELXL’s TWIN and BASF commands to model twinning. Apply restraints to disordered regions and employ the SQUEEZE algorithm (in PLATON) to account for solvent voids. Validate refinement with R-factor convergence, Δρ maps, and Hirshfeld surface analysis .

Methodological Notes

- Data Validation : Cross-correlate crystallographic data (CCDC deposition) with spectroscopic results to ensure structural accuracy.

- Biological Assays : Include positive controls (e.g., doxorubicin for antiproliferative studies) and replicate experiments to minimize variability .

- Software Tools : Use Mercury for crystal packing analysis and Gaussian for DFT calculations to support experimental findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.